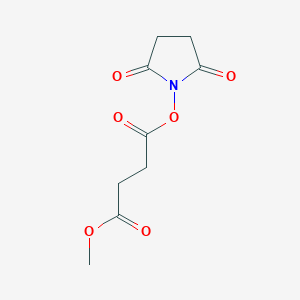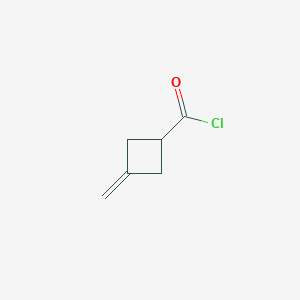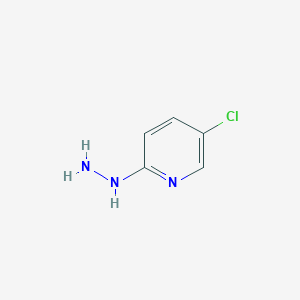
3-Propylcyclohexanone
Descripción general
Descripción
3-Propylcyclohexanone is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The exact 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación
1. Biological Analysis and Forensics
- Analytical Characterization for Biological Matrices: 3-Propylcyclohexanone-related compounds, specifically psychoactive arylcyclohexylamines, have been characterized using various analytical techniques. This includes their determination in biological matrices like blood, urine, and vitreous humor. These studies are crucial for forensic and toxicological analysis (De Paoli et al., 2013).
2. Chemical Synthesis and Industrial Applications
- Production of cis-4-Propylcyclohexanol: This compound, an intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, is used in the manufacture of liquid crystal displays. A study describes its preparation using mutant alcohol dehydrogenase, representing a method for green production at an industrial level (Wu et al., 2022).
3. Material Science
- Catalyst Development for Chemical Reactions: Research has been conducted on using cobalt-based catalysts to convert lignin-derived phenols to cyclohexanols, an important feedstock for various industrial products. This demonstrates potential applications in sustainable chemistry and material science (Liu et al., 2017).
4. Pharmaceutical Research
- Chiral Intermediate Synthesis: Studies have explored the enzymatic reduction of related cyclohexanone compounds to produce chiral intermediates for antidepressant drugs. This highlights the role of such compounds in the development of pharmaceuticals (Choi et al., 2010).
5. Environmental Chemistry
- Carbon Nanotube Synthesis: Cyclohexanol, a compound related to this compound, has been used as a carbon precursor in the synthesis of multiwall carbon nanotubes. This research contributes to the development of materials with applications in environmental technology and nanoscience (Shirazi et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-propylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-4-8-5-3-6-9(10)7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWWMMYLTUDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551409 | |
| Record name | 3-Propylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-91-5 | |
| Record name | 3-Propylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)







